7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
7-methoxy-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)20-8-6-14(7-9-20)11-21-12-19-17-10-15(23-3)4-5-16(17)18(21)22/h4-5,10,12-14H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZJLUQUPUQJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to the modulation of biochemical pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling and function.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These include compounds such as 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.
Piperidine derivatives: Compounds like 4-(2-methoxyphenyl)piperidine and 1-(2-methoxyphenyl)piperidine.
Uniqueness
7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperidine moieties contribute to its potential bioactivity and make it a valuable compound for further research and development.
Biological Activity
7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can be represented as follows:
The compound features a methoxy group at the 7-position and a piperidine ring substituted at the 3-position, contributing to its unique pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to 7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one exhibit significant anticancer activity. For instance, derivatives of quinazolinones have shown promising results as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibiting LSD1 can lead to reactivation of tumor suppressor genes and reduced tumor cell proliferation .
The mechanism of action for this class of compounds typically involves:
- Inhibition of Enzymatic Activity : Compounds targeting LSD1 demonstrate competitive inhibition, which alters histone methylation patterns and affects gene expression.
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.
- Cell Cycle Arrest : Certain derivatives have been associated with cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. Research indicates that they possess activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
In Vivo Studies
In vivo studies are crucial for assessing the biological activity and safety profile of 7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one. Preliminary animal studies suggest that this compound exhibits favorable pharmacokinetics and low toxicity profiles. However, further studies are needed to establish effective dosing regimens and long-term effects.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of LSD1; apoptosis induction | |
| Antimicrobial | Activity against bacterial strains | |
| Cell Cycle Arrest | G1 phase arrest in cancer cells |
Structure-Activity Relationship (SAR)
Research on similar compounds has led to insights into their structure-activity relationships:
| Compound Structure | Activity Level | Notes |
|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine | High | Potent LSD1 inhibitor |
| 2,3-Dihydroquinazolin-4(1H)-one | Moderate | Antileishmanial activity |
| 7-Methoxy derivatives | Variable | Dependent on substituents |
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of quinazoline derivatives on breast cancer cell lines, researchers found that specific modifications to the piperidine moiety enhanced anticancer activity significantly. The compound demonstrated a reduction in cell viability by over 70% at concentrations as low as 10 µM.
Case Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus revealed that derivatives with methoxy substitutions exhibited higher antibacterial activity compared to their non-methoxylated counterparts. The minimum inhibitory concentration (MIC) was determined to be 5 µg/mL for some derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
